2-Bromo-2-methylpropane

Catalog No.
S661127
CAS No.
507-19-7
M.F
C4H9Br
M. Wt
137.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-methylpropane

CAS Number

507-19-7

Product Name

2-Bromo-2-methylpropane

IUPAC Name

2-bromo-2-methylpropane

Molecular Formula

C4H9Br

Molecular Weight

137.02 g/mol

InChI

InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3

InChI Key

RKSOPLXZQNSWAS-UHFFFAOYSA-N

SMILES

CC(C)(C)Br

solubility

0.00 M
Miscible with organic solvents
In water, 600 mg/L at 25 °C

Synonyms

tert-Butyl bromide

Canonical SMILES

CC(C)(C)Br

The exact mass of the compound 2-Bromo-2-methylpropane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 mmiscible with organic solventsin water, 600 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8418. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Bromo-2-methylpropane, also known as tert-butyl bromide, is a tertiary alkyl halide widely used in organic synthesis. Its primary function is as a precursor for the tert-butyl group, often proceeding through the formation of a stable tertiary carbocation. This makes it a standard reagent for reactions involving S_N1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) mechanisms. Unlike primary or secondary halides, its sterically hindered structure and the stability of its carbocation intermediate dictate its reaction pathways and make it non-interchangeable with its isomers or other common alkylating agents.

Substituting 2-bromo-2-methylpropane with other tert-butyl halides like the chloride or iodide, or with isomeric bromides such as n-butyl or sec-butyl bromide, is a critical procurement decision with direct process implications. The choice of halide (Cl, Br, I) directly controls reaction kinetics, with the carbon-halogen bond strength determining the rate of carbocation formation. Iodide is a better leaving group, leading to faster but potentially less controllable reactions, while chloride is a poorer leaving group, resulting in slower reaction times. Isomeric structure dictates the reaction mechanism entirely; the tertiary structure of 2-bromo-2-methylpropane favors S_N1/E1 pathways, whereas primary halides like n-butyl bromide react via S_N2, leading to fundamentally different products and reaction compatibility.

Balanced S_N1 Reactivity: Faster than tert-Butyl Chloride, More Controllable than tert-Butyl Iodide

In S_N1 solvolysis reactions, the choice of halide is a primary determinant of reaction rate. 2-Bromo-2-methylpropane offers a widely adopted balance of reactivity. In one direct comparison, its solvolysis was found to be approximately eight times faster than that of tert-butyl chloride under identical conditions. Conversely, the reactivity trend for tert-butyl halides is well-established as I > Br > Cl, consistent with carbon-halogen bond strength. This positions the bromide as a more reactive option than the often-sluggish chloride, without the heightened reactivity and potential stability issues of the iodide.

Evidence DimensionRelative Solvolysis Rate
Target Compound DataRelative rate is significantly faster than tert-butyl chloride.
Comparator Or Baselinetert-Butyl chloride (slower) and tert-butyl iodide (faster).
Quantified Difference~8x faster than tert-butyl chloride in a specific study.
ConditionsSolvolysis in an acetone/water solvent system.

This allows for practical reaction times and better process control compared to the slower chloride or the more reactive and expensive iodide.

Precursor Suitability: Optimized for Grignard Reagent Formation Compared to Other Halides

For the preparation of tert-butylmagnesium reagents, the choice of halide is critical. The general order of reactivity for alkyl halides with magnesium is R-I > R-Br > R-Cl. While alkyl iodides are the most reactive, they are also more expensive and prone to side reactions like Wurtz coupling. Alkyl chlorides are often too unreactive, requiring harsher conditions or activation. 2-Bromo-2-methylpropane provides a reliable and cost-effective balance, making it a standard precursor for tert-butylmagnesium bromide, a crucial reagent for introducing the tert-butyl group.

Evidence DimensionReactivity for Grignard Formation
Target Compound DataGood reactivity, forming the Grignard reagent under standard conditions.
Comparator Or Baselinetert-Butyl iodide (more reactive, more side reactions) and tert-Butyl chloride (less reactive).
Quantified DifferenceQualitative but well-established reactivity trend: I > Br > Cl.
ConditionsReaction with magnesium metal in an ether solvent (e.g., THF, Et2O).

It represents the most reliable and economically viable choice for the large-scale synthesis of tert-butyl Grignard reagents, avoiding the low reactivity of chlorides and the side-reactions of iodides.

Electrochemical Compatibility: More Favorable Reduction Potential Than Isomeric and Chloride Analogs

In electrochemical applications, the reduction potential of the alkyl halide is a key parameter. For isomeric butyl bromides, the reduction potentials become less negative (easier to reduce) in the order n-BuBr > sec-BuBr > tert-BuBr. Specifically, the reduction potential for 2-bromo-2-methylpropane (tert-BuBr) was measured at -2.13 V. This is significantly less negative than its primary isomer n-butyl bromide (-2.69 V) and its corresponding chloride analog, tert-butyl chloride (-2.72 V), indicating it accepts an electron more readily.

Evidence DimensionElectrochemical Reduction Potential (vs. Ag wire)
Target Compound Data-2.13 V
Comparator Or Baselinen-Butyl Bromide: -2.69 V; sec-Butyl Bromide: -2.42 V; tert-Butyl Chloride: -2.72 V
Quantified Difference2-Bromo-2-methylpropane is easier to reduce by 560 mV vs. n-BuBr and by 590 mV vs. tert-BuCl.
ConditionsCyclic voltammetry in aprotic media (e.g., DMSO, DMF).

For electrosynthesis or processes involving single-electron transfer, this compound requires a lower applied voltage for activation compared to its chloride or primary/secondary bromide isomers, potentially improving energy efficiency and reaction selectivity.

Controlled Introduction of Sterically Demanding tert-Butyl Groups

When a synthesis requires the addition of a bulky tert-butyl group via an S_N1 pathway, 2-bromo-2-methylpropane serves as an ideal choice. Its reactivity is sufficient for efficient reaction at moderate temperatures, unlike tert-butyl chloride which may require harsher conditions, while avoiding the potential for uncontrolled side reactions that can occur with the more labile tert-butyl iodide.

Reliable Precursor for tert-Butyl Grignard and Organolithium Reagents

As a precursor for organometallic reagents, 2-bromo-2-methylpropane offers the optimal combination of reactivity and handling. It reacts readily with magnesium or lithium metal under standard conditions, providing a reliable route to tert-butylmagnesium bromide or tert-butyllithium without the sluggishness of the chloride analog or the cost and stability concerns of the iodide.

Substrate for Mechanistic Studies and Process Optimization

The well-characterized and intermediate reactivity of 2-bromo-2-methylpropane makes it a benchmark substrate for studying S_N1/E1 reaction mechanisms. Its predictable behavior allows researchers to investigate solvent effects, leaving group abilities, and carbocation stability with a reliable standard, providing clearer data than the extremely fast or slow reacting halide analogs.

Electrosynthetic Processes Requiring Tertiary Alkyl Moieties

In electrosynthetic protocols where a tertiary alkyl radical or anion is desired, the favorable reduction potential of 2-bromo-2-methylpropane makes it a preferred substrate. It requires less energy input for the initial electron transfer compared to other isomers or the chloride version, which can lead to cleaner reactions and higher selectivity for the desired transformation.

Physical Description

T-butyl bromide appears as a colorless liquid. Slightly denser than water and insoluble in water. Harmful if inhaled.

Color/Form

Colorless liquid

XLogP3

2

Boiling Point

73.3 °C

Flash Point

Flash point: -16.3 °C

Density

1.2125 at 25 °C/4 °C

LogP

log Kow = 2.54 (est)

Melting Point

-16.2 °C

UNII

5LWO08435U

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

135.30 mmHg
135.3 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Other CAS

507-19-7

Wikipedia

2-bromo-2-methylpropane

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Propane, 2-bromo-2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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